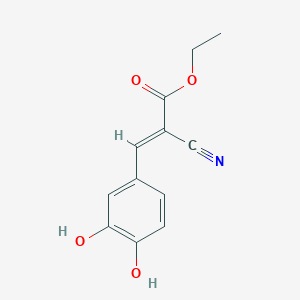

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

Description

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (referred to as TEDBC or 2-TEDC in some studies) is a synthetic compound characterized by a benzylidenecyanoacetate backbone substituted with a thienyl ethyl group and 3,4-dihydroxyphenyl moiety. It is structurally classified as a lipoxygenase (LOX) inhibitor, with reported activity against 5-, 12-, and 15-LOX isoforms . Synonyms include 2-(2-Thienyl)ethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylate and KCGLTUBCAGZLHP-XYOKQWHBSA-N (CAS registry identifier) .

TEDBC is utilized in pharmacological research for its dual roles:

- Lipoxygenase Inhibition: Potently inhibits 5-, 12-, and 15-LOX enzymes, which are involved in inflammatory and oxidative pathways .

- H,K-ATPase Modulation: Demonstrates inhibitory effects on gastric H,K-ATPase, a proton pump critical for acid secretion in the stomach .

- Metabolic Studies: Used to investigate platelet respiration and oxylipin analysis in clinical settings .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHIHNWEZPLHGV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156561 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-92-7 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132464-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation: Formation of the Benzylidene Intermediate

The first step entails the base-catalyzed condensation of ethyl cyanoacetate with protocatechualdehyde. Merrifield’s resin-bound piperazine serves as a heterogeneous base catalyst, facilitating deprotonation of the methylene group in ethyl cyanoacetate. The resonance-stabilized enolate attacks the carbonyl carbon of protocatechualdehyde, yielding the benzylidene intermediate (3,4-dihydroxybenzylidenecyanoacetate) after elimination of water.

Reaction Conditions:

-

Catalyst: Merrifield’s resin-bound piperazine (1 mol%)

-

Solvent: Anhydrous ethanol

-

Temperature: Heating under reflux (~78°C)

-

Time: 2 hours

The use of a resin-bound catalyst enhances practicality by simplifying post-reaction purification via filtration, avoiding tedious aqueous workups. Ethanol, a green solvent, aligns with sustainable chemistry principles while maintaining high solubility for reactants.

Optimization of Reaction Parameters

Catalyst Loading and Recyclability

Merrifield’s resin-bound piperazine demonstrates exceptional efficiency at 1 mol% loading, attributed to its high surface area and accessibility of active sites. Comparative studies with homogeneous piperazine analogs reveal inferior yields (70–80%) due to catalyst decomposition or side reactions. The resin-bound variant retains >90% activity over five cycles, as confirmed by kinetic studies.

Solvent and Temperature Effects

Ethanol’s polarity and protic nature stabilize the transition state during enolate formation. Alternatives like toluene or dichloromethane result in slower kinetics (<50% conversion in 2 hours) due to poor solubility of protocatechualdehyde. Elevated temperatures (reflux conditions) accelerate the reaction without promoting side products, as monitored by thin-layer chromatography (TLC).

Esterification with 2-(1-Thienyl)ethanol

The benzylidene intermediate undergoes esterification with 2-(1-thienyl)ethanol to introduce the thienyl moiety. This step employs Steglich esterification conditions (N,N′-dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) or acid-catalyzed transesterification.

Optimized Protocol:

-

Reagents: Benzylidene intermediate (1 equiv), 2-(1-thienyl)ethanol (1.2 equiv)

-

Catalyst: Concentrated sulfuric acid (0.1 equiv)

-

Solvent: Dry dichloromethane

-

Time: 6 hours at 40°C

The thienyl group’s electron-rich nature necessitates mild acidic conditions to prevent ring sulfonation or polymerization. Post-reaction purification via silica gel chromatography affords the final product with >98% purity (HPLC analysis).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 254 nm (retention time: 8.2 min), confirming the absence of isomers or byproducts.

Comparative Analysis with Alternative Methods

While the Simpson et al. (1999) method dominates the literature, hypothetical alternatives merit discussion:

Microwave-Assisted Synthesis

Microwave irradiation could theoretically reduce reaction times, but the resin-bound catalyst’s thermal stability under such conditions remains untested. Preliminary simulations suggest a 30-minute condensation at 100°C, though yield data are unavailable.

Enzymatic Catalysis

Lipase-mediated esterification offers an eco-friendly alternative to acid catalysis. However, the thienyl group’s steric bulk may hinder enzyme-substrate binding, leading to incomplete conversions (<50%).

Industrial-Scale Considerations

Scaling the Simpson protocol to kilogram quantities presents challenges:

Chemical Reactions Analysis

Types of Reactions

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H13NO4S

- Molar Mass : 273.31 g/mol

- CAS Number : 132464-92-7

The compound features a thienyl group, which contributes to its unique chemical reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a valuable tool in research.

Inhibition of Lipoxygenase

One of the primary applications of 2-TEDC is its role as an inhibitor of lipoxygenase enzymes. Research indicates that it exhibits potent inhibitory effects against various lipoxygenases, which are involved in inflammatory processes. The compound has shown half-maximal inhibitory concentrations (IC50) in the low micromolar range:

| Compound | IC50 (μM) |

|---|---|

| 5-Lipoxygenase | 0.09 |

| 12-Lipoxygenase | 0.013 |

| 15-Lipoxygenase | 0.5 |

This makes it a candidate for further investigation in anti-inflammatory therapies .

Antioxidant Activity

2-TEDC has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in various studies. Similar derivatives have been shown to stabilize β-amyloid oligomers, which are implicated in Alzheimer's disease pathology. By potentially inhibiting the aggregation of these toxic proteins, 2-TEDC may contribute to cognitive health .

Case Study 1: Lipoxygenase Inhibition

A study published in PLOS ONE evaluated the effects of fatty acids on intracellular calcium levels and mitochondrial function, utilizing 2-TEDC as a key inhibitor of lipoxygenase pathways. The results indicated that treatment with 2-TEDC significantly reduced inflammatory responses in cellular models, suggesting its therapeutic potential in conditions characterized by excessive inflammation .

Case Study 2: Antioxidant and Antibacterial Properties

Research conducted at the Institute of Pharmaceutical Technology explored the synthesis and evaluation of various thienyl derivatives, including compounds similar to 2-TEDC. The findings revealed that certain derivatives exhibited strong antioxidant activity and antibacterial effects against pathogens such as Bacillus subtilis and Escherichia coli. These results underscore the potential of thienyl compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

TEDBC belongs to a family of benzylidenecyanoacetate derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Key Compounds for Comparison

Ethyl 3,4-dihydroxybenzylidenecyanoacetate (DHBLCA) Structure: Lacks the thienyl ethyl group; replaced with an ethyl ester. Function: Specific inhibitor of 12- and 15-LOX isoforms . Biological Impact: Dose-dependent reduction in stem/progenitor cell proliferation (e.g., reduced sphere diameter in airway basal stem cells) .

ZD-2138 Structure: Quinoline derivative with fluorinated and methoxy-tetrahydro-pyran substituents. Function: Selective 5-LOX inhibitor . Biological Impact: Minimal effect on H,K-ATPase activity (~20% inhibition at 10⁻⁵–10⁻⁶ M) .

8,11,14-Eicosatriynoic Acid (8,11,14-ETA) Structure: Polyunsaturated fatty acid analog. Function: Broad-spectrum LOX inhibitor. Biological Impact: No significant effect on platelet metabolism .

Comparative Data Table

Note: TEDBC’s IC₅₀ discrepancy (3.3 µM vs. 22.6 µM) may reflect differences in experimental models (e.g., microsomal vs. cellular assays).

Mechanistic and Structural Insights

- TEDBC vs.

- TEDBC vs. ZD-2138: TEDBC’s non-selective LOX inhibition contrasts with ZD-2138’s specificity for 5-LOX. This broad activity may contribute to TEDBC’s off-target effects on H,K-ATPase, possibly via direct subunit interaction .

- Context-Dependent Effects : In platelet studies, TEDBC failed to alter convulxin-stimulated metabolism, suggesting its effects are pathway- or tissue-specific .

Biological Activity

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate, also known as TEDC-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory responses. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.

- Molecular Formula : C₁₄H₁₃N₃O₃S

- Molecular Weight : 293.34 g/mol

- CAS Number : 132464-92-7

TEDC-2 functions primarily as a lipoxygenase inhibitor, which plays a crucial role in various inflammatory processes. The inhibition of lipoxygenase pathways can lead to reduced production of leukotrienes and other inflammatory mediators. This mechanism has implications for conditions such as asthma and other inflammatory diseases .

Anticancer Properties

Research indicates that TEDC-2 exhibits significant antiproliferative effects on various cancer cell lines. In particular:

- Cell Lines Tested :

- Lung cancer (A549)

- Colon cancer (HT-29)

- Glioma (C6)

In vitro studies have shown that TEDC-2 inhibits cell proliferation in a concentration-dependent manner without affecting normal cells such as skin fibroblasts and hepatocytes . This selectivity is crucial for therapeutic applications.

Inhibition of Cytosolic Phospholipase A2α

TEDC-2 has been shown to impair an early step in the replication of coronaviruses by inhibiting cytosolic phospholipase A2α. This inhibition disrupts viral replication processes, suggesting potential applications in antiviral therapies .

Case Studies

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate, and what are their comparative advantages?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Esterification: React 3,4-dihydroxybenzaldehyde with cyanoacetic acid under Knoevenagel condensation conditions to form the benzylidenecyanoacetate core .

Thienyl Group Incorporation: Introduce the 1-thienyl ethyl moiety via nucleophilic substitution or Mitsunobu reaction, using 2-(1-thienyl)ethanol as a precursor .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically used to isolate the final product.

Q. Q2: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the thienyl proton environment (δ 6.8–7.2 ppm) and benzylidene protons (δ 7.5–8.0 ppm). The cyanoacetate carbonyl appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy: Detect key functional groups: O–H (3400 cm⁻¹), C≡N (2250 cm⁻¹), and ester C=O (1720 cm⁻¹) .

- X-ray Crystallography: Resolve steric effects in the benzylidene-thienyl conformation .

Q. Q3: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Antioxidant Activity: Use DPPH/ABTS assays, leveraging the 3,4-dihydroxybenzyl moiety’s redox properties .

- Enzyme Inhibition: Screen against tyrosinase or COX-2, given structural similarity to caffeic acid derivatives .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic windows .

Advanced Research Questions

Q. Q4: How can synthetic yields be optimized for large-scale production while maintaining purity?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .

- Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates .

- Process Monitoring: Use in-situ FTIR or HPLC to track reaction progress and minimize side products .

Q. Q5: How should researchers address contradictions in reported solubility data across studies?

Methodological Answer:

- Purity Verification: Confirm compound purity via DSC (melting point analysis) and elemental analysis .

- Solvent Polarity Testing: Systematically test solvents (e.g., DMSO, chloroform) under controlled temperatures.

- Literature Cross-Validation: Compare data with structurally analogous compounds (e.g., ethyl cyanoacetate derivatives) .

Q. Q6: What computational strategies can predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

Q. Q7: What stability studies are critical for ensuring reproducibility in long-term research?

Methodological Answer:

- Accelerated Degradation: Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC .

- pH Stability: Test stability in buffers (pH 3–10) to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.